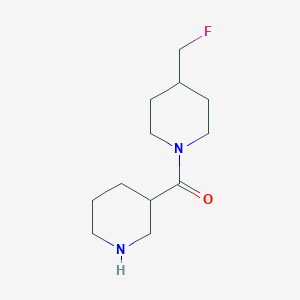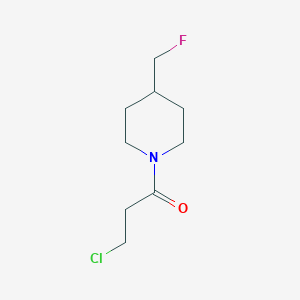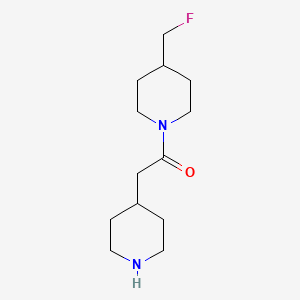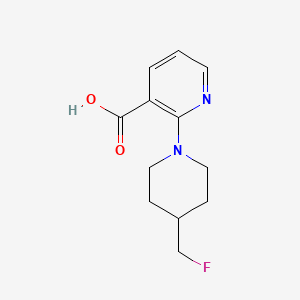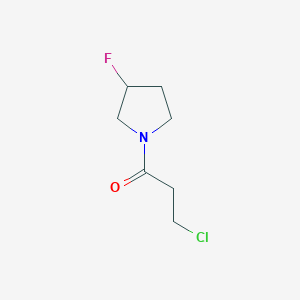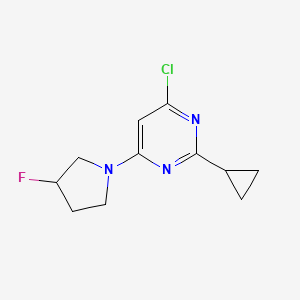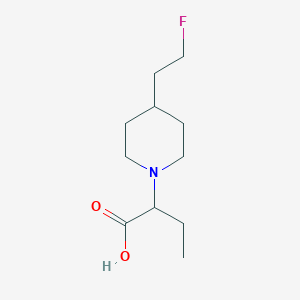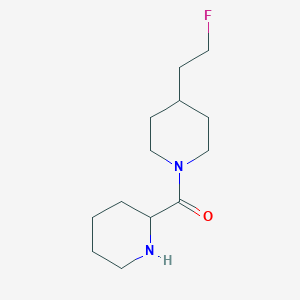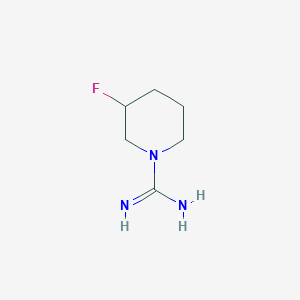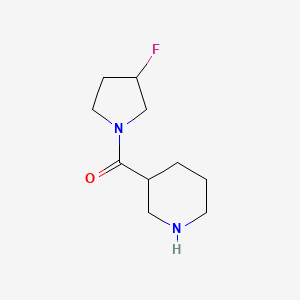
(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The molecular structure of “(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone” consists of a piperidine ring with a difluoromethyl group at the 4-position and a piperidin-2-yl methanone group .Scientific Research Applications
Organic Synthesis and Characterization
Research efforts have been dedicated to the synthesis and characterization of related compounds, exploring their potential in various applications. One study detailed the synthesis of a related compound, highlighting its structural characteristics and potential as a building block in organic chemistry (Zheng Rui, 2010). Another investigation focused on the development of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, evaluating their in vitro antimicrobial activity. Some derivatives showed promising antibacterial and antifungal properties, suggesting further research could uncover significant therapeutic applications (L. Mallesha, K. Mohana, 2014).
Material Science and Structural Studies
In material science, the structural and thermal properties of related compounds have been studied, revealing insights into their stability and interactions at the molecular level. For example, a study conducted a comprehensive analysis of a difluorophenyl piperidin-yl methanone oxime derivative, uncovering its crystal structure, thermal properties, and theoretical calculations to support the experimental findings. This research offers valuable information on the compound's stability and potential applications in material science (C. S. Karthik et al., 2021).
Pharmacological Research
While the specific compound “(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone” itself was not directly mentioned in the retrieved literature, closely related compounds have been synthesized and evaluated for pharmacological activities, such as antileukemic activity. This indicates a broader interest in piperidine derivatives within pharmaceutical research, laying the groundwork for potential future studies on a wide array of related compounds (K. Vinaya et al., 2011).
Future Directions
Piperidine derivatives, including “(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone”, continue to be an area of active research due to their importance in drug design . Future research may focus on developing new synthesis methods, exploring different reactions, and investigating potential pharmacological applications.
properties
IUPAC Name |
[4-(difluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)9-4-7-16(8-5-9)12(17)10-3-1-2-6-15-10/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSWLDJAGQRQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



